Ciminal

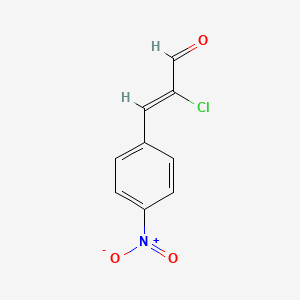

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3626-97-9 |

|---|---|

Molecular Formula |

C9H6ClNO3 |

Molecular Weight |

211.6 g/mol |

IUPAC Name |

(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6ClNO3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-6H/b8-5- |

InChI Key |

DBVDHCJKHHZJBK-YVMONPNESA-N |

SMILES |

C1=CC(=CC=C1C=C(C=O)Cl)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C=O)\Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=C(C=O)Cl)[N+](=O)[O-] |

Synonyms |

ciminal |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of CRISPR-Cas9 gene editing

An In-depth Technical Guide to the Core Mechanism of CRISPR-Cas9 Gene Editing

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system, derived from a prokaryotic adaptive immune system, has become a transformative tool for genome engineering.[1][2][3] Its precision, efficiency, and versatility allow for targeted modification of DNA sequences in a wide array of organisms and cell types, accelerating research and holding immense promise for therapeutic applications.[4][5][6][7] This guide provides a detailed technical overview of the core CRISPR-Cas9 mechanism, experimental protocols, and quantitative data relevant to researchers, scientists, and drug development professionals.

The Core Mechanism of CRISPR-Cas9

The most commonly utilized CRISPR-Cas9 system is derived from Streptococcus pyogenes and functions as an RNA-guided DNA endonuclease.[8][9] The system's functionality relies on two primary molecular components: the Cas9 nuclease and a synthetic single-guide RNA (sgRNA).[4][10]

-

Cas9 Nuclease : Often referred to as "molecular scissors," the Cas9 protein possesses two distinct nuclease domains: HNH and RuvC.[10][11] These domains work in concert to cleave the two strands of a target DNA molecule, creating a double-strand break (DSB).[10][12] For nuclear targeting in eukaryotic cells, Cas9 is typically engineered with nuclear localization signals (NLS).[1][7]

-

Single-Guide RNA (sgRNA) : The sgRNA is a synthetic fusion of two naturally occurring RNA molecules: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[2][13]

-

crRNA : Contains a ~20 nucleotide "spacer" sequence that is user-defined and complementary to the target DNA sequence. This spacer region provides the specificity for the system.[14]

-

tracrRNA : Features a scaffold sequence that binds to the Cas9 protein, forming a functional ribonucleoprotein (RNP) complex.[2]

-

The fusion of these two elements into a single sgRNA molecule simplifies the system for laboratory use.[13]

The Process of DNA Targeting and Cleavage

The process begins with the formation of the Cas9-sgRNA complex, which then scans the genome for a specific, short DNA sequence known as the Protospacer Adjacent Motif (PAM).[15] For the S. pyogenes Cas9, the PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[12][16]

The targeting and cleavage process unfolds in a series of discrete steps:

-

PAM Recognition : The Cas9-sgRNA complex binds transiently to DNA, searching for a PAM sequence. The PAM sequence is essential for Cas9 to bind to the DNA but is not part of the sgRNA sequence.[10][13]

-

DNA Unwinding and R-Loop Formation : Upon locating a PAM, the Cas9 protein unwinds the adjacent DNA helix.[15] The sgRNA's spacer sequence then interrogates the unwound DNA strand that is complementary to it (the target strand). If there is sufficient homology, particularly in the "seed" region (8-10 bases at the 3' end of the spacer), a stable DNA-RNA hybrid known as an R-loop is formed.[10][13]

-

Nuclease Domain Activation and Cleavage : The formation of the R-loop induces a conformational change in the Cas9 protein, activating its HNH and RuvC nuclease domains.[10] These domains cleave the target and non-target DNA strands, respectively, creating a blunt-ended double-strand break (DSB) typically 3-4 nucleotides upstream of the PAM sequence.[10][12][17]

Cellular DNA Repair Pathways

The DSB created by Cas9 is recognized by the cell's endogenous repair machinery, which resolves the break through one of two major pathways.[11] The choice of repair pathway determines the final editing outcome.

-

Non-Homologous End Joining (NHEJ) : This is the cell's predominant and more efficient repair pathway.[11] It often introduces small, random insertions or deletions (indels) at the break site as it ligates the broken ends back together.[11][12] These indels can cause frameshift mutations, leading to the creation of premature stop codons and resulting in a functional gene knockout.[11][12]

-

Homology Directed Repair (HDR) : This pathway is less frequent and primarily active in dividing cells.[11] HDR uses a homologous DNA template to repair the break with high fidelity.[1] Scientists can exploit this by co-delivering a donor DNA template containing a desired sequence (e.g., a specific point mutation, a reporter gene) flanked by "homology arms" that match the sequences surrounding the DSB.[11][12] This allows for precise gene insertions, deletions, or specific nucleotide changes (knock-ins).[1][11]

Quantitative Data on CRISPR-Cas9 Efficiency

The efficiency of CRISPR-Cas9-mediated gene disruption can vary significantly depending on several factors, including the target gene, the specific sgRNA sequence, the delivery method, and the cell type or organism.[18][19] A study on CRISPR-Cas9 efficiency in various bacterial species highlights this variability.[18][19]

| Bacterial Species | Gene Disruption Efficiency (%) | Genomic GC Content (%) | Negative Correlation (r) with GC Content |

| Escherichia coli | 82.3% | 50.8% | |

| Bacillus subtilis | 75.6% | 43.5% | |

| Vibrio cholerae | 68.9% | 47.5% | r = -0.62 |

| Pseudomonas aeruginosa | 61.5% | 66.6% | (p = 0.04) |

| Lactobacillus plantarum | 55.1% | 44.5% | |

| Clostridium acetobutylicum | 42.8% | 30.9% | |

| (Data synthesized from a study evaluating disruption of a conserved housekeeping gene.[18][19]) |

The analysis revealed a statistically significant negative correlation between high GC content and editing efficiency, suggesting that genomic features can complicate sgRNA binding and Cas9 activity.[18][19]

Experimental Protocols

A successful CRISPR-Cas9 experiment involves several key stages, from design to validation.[4][20]

Protocol 1: sgRNA Design and Selection

-

Target Selection : Identify the genomic locus for modification. For gene knockouts, target a constitutively expressed exon in the 5' region of the gene to maximize the chance of creating a loss-of-function mutation.[20][21] For HDR-mediated knock-ins, select a cut site ideally less than 10 base pairs away from the desired edit location.[20]

-

sgRNA Design : Use a validated online design tool (e.g., Synthego's Design Tool, CRISPOR) to generate candidate sgRNA sequences.[21][22] These tools identify potential 20-nucleotide target sequences that are immediately upstream of a PAM (5'-NGG for SpCas9).

-

Off-Target Analysis : The design tools will also predict and score potential off-target sites elsewhere in the genome.[22] Select sgRNAs with the highest on-target scores and the lowest predicted off-target activity to maximize specificity.[22]

-

Selection : It is best practice to select and test 3-4 different sgRNAs for a given target to identify the one with the highest editing efficiency empirically.[21]

Protocol 2: Delivery of CRISPR Components via Ribonucleoprotein (RNP) Complex

Delivery of a pre-formed Cas9-sgRNA RNP complex via electroporation is a highly efficient method that minimizes off-target effects due to the transient presence of the editing machinery in the cell.[1][21]

-

Component Preparation :

-

Reconstitute synthetic sgRNA and high-fidelity Cas9 nuclease protein to the desired stock concentrations.

-

Prepare the electroporation buffer and target cells, ensuring they are in the logarithmic growth phase and have high viability.

-

-

RNP Complex Formation :

-

In a sterile microcentrifuge tube, mix the Cas9 protein and the sgRNA. A common molar ratio is 1:1.2 (Cas9:sgRNA).

-

Incubate the mixture at room temperature for 10-20 minutes to allow for the stable formation of the RNP complex.

-

-

Electroporation :

-

Resuspend the target cells in the appropriate electroporation buffer.

-

Add the pre-formed RNP complex to the cell suspension and gently mix.

-

Transfer the mixture to an electroporation cuvette.

-

Use a validated electroporation system (e.g., Neon Transfection System) with optimized, cell-line-specific voltage and pulse-width settings to deliver the RNP complex into the cells.[23]

-

-

Cell Recovery :

-

Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.

-

Incubate the cells under standard conditions for 48-72 hours to allow for gene editing to occur.

-

Protocol 3: Verification of Gene Editing Efficiency

After editing, it is critical to quantify the efficiency of on-target modifications.

-

Genomic DNA Extraction : After 48-72 hours of incubation, harvest a portion of the edited cell population and extract genomic DNA using a commercial kit.[24]

-

PCR Amplification : Design PCR primers to amplify a 400-800 bp region surrounding the target site. Perform PCR on the extracted gDNA from both the edited and a control (unedited) cell population.

-

Quantification of Editing Efficiency :

-

Sanger Sequencing and TIDE Analysis : Sequence the PCR amplicons from the edited and control populations. The resulting chromatograms can be analyzed using the TIDE (Tracking of Indels by Decomposition) web tool. This method computationally decomposes the sequence traces to identify and quantify the prevalence of different indels in the edited pool.[21]

-

Next-Generation Sequencing (NGS) : For a more comprehensive and sensitive analysis, the PCR amplicons can be subjected to deep sequencing (NGS).[21] This provides quantitative data on the full spectrum of indels and HDR-mediated edits at the target locus with high resolution.

-

qEva-CRISPR : This is a quantitative method that can simultaneously analyze modifications at both on-target and off-target sites.[16] It overcomes limitations of other methods by detecting all mutation types, including large deletions and point mutations, without being sensitive to polymorphisms.[16]

-

Conclusion

The CRISPR-Cas9 system offers an unprecedented ability to precisely and efficiently engineer genomes.[14] A thorough understanding of its core mechanism—from the roles of the Cas9 and sgRNA to the intricacies of cellular DNA repair pathways—is essential for its successful application. By leveraging robust experimental protocols for sgRNA design, component delivery, and rigorous validation, researchers and drug developers can effectively harness this powerful technology to advance biological science and create novel therapeutic strategies.[5][6]

References

- 1. portlandpress.com [portlandpress.com]

- 2. cd-genomics.com [cd-genomics.com]

- 3. Visualization Analysis of CRISPR Gene-editing Knowledge Map based on Citespace - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthego.com [synthego.com]

- 5. criver.com [criver.com]

- 6. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Prostate Cancer Treatment via CRISPR-Cas9 Gene Editing Facilitated by Polyethyleneimine-Derived Graphene Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on the Mechanism and Applications of CRISPR/Cas9/Cas12/Cas13/Cas14 Proteins Utilized for Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. addgene.org [addgene.org]

- 11. CRISPR-Cas9: A Comprehensive Guide for Beginners | Applied Biological Materials Inc. [abmgood.com]

- 12. CRISPR-Cas9 Protein for Genome Editing—Getting Started Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. CRISPR–Cas9 Structures and Mechanisms | Annual Reviews [annualreviews.org]

- 14. Fundamentals of CRISPR-Cas9: Gene-editing technology and basic | GSC Advanced Research and Reviews [gsconlinepress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. qEva-CRISPR: a method for quantitative evaluation of CRISPR/Cas-mediated genome editing in target and off-target sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]

- 20. addgene.org [addgene.org]

- 21. sbsbio.com [sbsbio.com]

- 22. researchgate.net [researchgate.net]

- 23. CRISPR Validated Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Precision: An In-depth Technical Guide to the Discovery and History of the CRISPR System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas technology represents a watershed moment in the biological sciences, offering an unprecedented ability to edit genomes with precision and relative ease. This guide provides a comprehensive technical overview of the journey from the initial, enigmatic observations of repetitive DNA sequences to the elucidation of a sophisticated bacterial immune system and its subsequent repurposing as a transformative genome editing tool. We will delve into the pivotal experiments, the brilliant minds behind them, and the intricate molecular mechanisms that underpin this revolutionary technology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and core principles of the CRISPR system.

Early Observations: The Discovery of Clustered Repeats

The story of CRISPR begins not with a flash of insight, but with a series of curious observations of unusual repeating sequences in prokaryotic genomes.

The First Glimpse: Yoshizumi Ishino's Discovery in E. coli

In 1987, a team of Japanese scientists led by Yoshizumi Ishino at Osaka University was studying the iap gene in Escherichia coli. During their sequence analysis, they stumbled upon a peculiar arrangement of 29-nucleotide repeats interspersed with non-repetitive sequences, which they termed "spacers"[1][2][3][4]. At the time, the biological significance of these "clustered regularly interspaced short palindromic repeats" was unknown, and they were noted as a mere curiosity in the publication[3][4].

Uncovering a Common Theme: Francisco Mojica's Contributions

Independently, in the early 1990s, Spanish microbiologist Francisco Mojica at the University of Alicante was investigating the genome of the haloarchaeon Haloferax mediterranei and observed similar repeating structures[5][6]. Over the next decade, Mojica's persistent research revealed that these repeat clusters were a common feature in a wide array of bacteria and archaea. In 2002, in correspondence with Ruud Jansen, who was also studying these repeats, Mojica coined the acronym CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)[1][5]. Jansen's group was the first to publish the term and also identified a set of associated genes, which they named cas genes (CRISPR-associated)[1].

Unraveling the Function: CRISPR as an Adaptive Immune System

The function of the CRISPR-Cas system remained a mystery until the early 2000s when several research groups began to piece together the puzzle, leading to the groundbreaking realization that it serves as a prokaryotic adaptive immune system.

The Viral Connection: Linking Spacers to Foreign DNA

A major breakthrough came in 2005 from three independent research groups. Francisco Mojica's team, along with the groups of Alexander Bolotin and Christine Pourcel, discovered that the spacer sequences within the CRISPR arrays were not random but often matched the DNA of bacteriophages (viruses that infect bacteria) and plasmids[7][8][9]. This finding led to the hypothesis that the CRISPR-Cas system acts as a form of adaptive immunity, capturing and storing fragments of foreign DNA to recognize and combat future infections[7][8][9]. Bolotin's group, while studying Streptococcus thermophilus, also identified the novel cas9 gene, which would later become central to the gene-editing revolution, and the protospacer adjacent motif (PAM), a short sequence required for target recognition[7][10].

Experimental Confirmation: The Barrangou and Horvath Experiment

The adaptive immunity hypothesis was experimentally validated in 2007 by a team of researchers at Danisco, a food ingredients company, led by Rodolphe Barrangou and Philippe Horvath[1][11][12]. They worked with the yogurt-producing bacterium Streptococcus thermophilus, which is often plagued by phage infections. Their elegant experiment demonstrated that:

-

Bacteria that survived phage attack had integrated new spacers into their CRISPR loci that matched the phage genome.

-

The removal or addition of specific spacers altered the phage-resistance profile of the bacteria.

This seminal work, published in Science, provided the first direct evidence that the CRISPR-Cas system provides acquired, heritable immunity against viruses[4][12][13].

The Molecular Machinery: How CRISPR-Cas9 Works

With the function of the CRISPR-Cas system established, the focus shifted to understanding the molecular mechanisms underlying its three key stages: adaptation, crRNA biogenesis, and interference.

The Three Stages of CRISPR-Cas9 Immunity

-

Adaptation (Spacer Acquisition): When a bacterium is infected by a phage, the Cas1 and Cas2 proteins recognize and excise a short segment of the foreign DNA, known as a protospacer[7][9][14]. This protospacer is then integrated as a new spacer at the leader end of the CRISPR array[7][9][14]. This process creates a genetic memory of the infection.

-

crRNA Biogenesis: The CRISPR array is transcribed into a long precursor CRISPR RNA (pre-crRNA)[1][5]. In the Type II system (which includes Cas9), a trans-activating CRISPR RNA (tracrRNA), discovered by Emmanuelle Charpentier's group, binds to the repeat regions of the pre-crRNA[1][2][15]. This RNA duplex is then processed by the enzyme RNase III, in conjunction with Cas9, to generate mature CRISPR RNAs (crRNAs), each containing a single spacer sequence[1][2][5][15].

-

Interference: The mature crRNA, still bound to the tracrRNA, guides the Cas9 protein to the corresponding target DNA sequence (protospacer) in an invading phage or plasmid[1][9][15]. If the crRNA finds a perfect match and the target sequence is adjacent to a PAM sequence, the Cas9 protein, which is a nuclease, will make a double-strand break in the target DNA, neutralizing the threat[1][9][10][15].

Visualizing the Pathways

Diagram 1: The Natural CRISPR-Cas9 Adaptive Immune Pathway

Caption: The three stages of the natural CRISPR-Cas9 adaptive immune response in bacteria.

The Leap to a Technology: Repurposing CRISPR-Cas9 for Genome Editing

The realization that the CRISPR-Cas9 system could be programmed to cut specific DNA sequences opened the door to its use as a powerful genome-editing tool.

The Doudna and Charpentier Collaboration: A Landmark Discovery

In 2012, a groundbreaking paper was published in Science by the research groups of Jennifer Doudna at the University of California, Berkeley, and Emmanuelle Charpentier, then at Umeå University[9][16][17][18]. Their in vitro experiments demonstrated that the two-component crRNA:tracrRNA system could be simplified into a single-guide RNA (sgRNA) that could direct the Cas9 protein to cleave a specific DNA target[9][16][18]. This elegant simplification was a critical step in transforming the CRISPR-Cas9 system into a user-friendly and versatile technology[9][16][18]. For this pioneering work, Doudna and Charpentier were awarded the 2020 Nobel Prize in Chemistry[1][9][16][17].

Application in Eukaryotic Cells: The Race to Edit Human Genomes

In early 2013, several research groups independently demonstrated the successful use of the CRISPR-Cas9 system for genome editing in eukaryotic cells, including human cells. A team led by Feng Zhang at the Broad Institute of MIT and Harvard, and another group led by George Church at Harvard Medical School, published back-to-back papers in Science showing that CRISPR-Cas9 could be used to create targeted mutations in the genomes of mouse and human cells[7][12][13][19][20][21][22]. These studies proved that the bacterial system could be effectively harnessed to manipulate the complex genomes of higher organisms, igniting a revolution in biological research and medicine.

Visualizing the Engineered Workflow

Diagram 2: The Engineered CRISPR-Cas9 Genome Editing Workflow

Caption: The workflow for using the engineered CRISPR-Cas9 system for genome editing in eukaryotic cells.

Quantitative Data from Foundational Experiments

The following tables summarize key quantitative data from the seminal publications that established CRISPR-Cas9 as a genome-editing tool.

Table 1: In Vitro DNA Cleavage Efficiency by the Doudna and Charpentier Groups (2012)

| Target Plasmid | Guide RNA | Cleavage Efficiency (%) |

| pBR322 | sgRNA targeting tetA | ~100 |

| pUC19 | sgRNA targeting lacZ | ~100 |

Data synthesized from the findings reported in Jinek et al., Science, 2012.

Table 2: Genome Editing Efficiency in Human Cells by the Mali and Church Groups (2013)

| Cell Line | Target Locus | Targeting Rate (%) |

| 293T | AAVS1 | 10 - 25 |

| K562 | AAVS1 | 13 - 8 |

| iPSCs | AAVS1 | 2 - 4 |

Data extracted from Mali et al., Science, 2013, demonstrating RNA-guided human genome engineering.[17]

Table 3: Off-Target Analysis in Human Cells by the Zhang Group (2013)

| Target Gene | Number of Predicted Off-Target Sites | Number of Confirmed Off-Target Sites |

| EMX1 | >100 | 5 |

| PVALB | >100 | 1 |

Data synthesized from Cong et al., Science, 2013, highlighting the potential for off-target effects and the importance of guide RNA design.[18]

Detailed Methodologies of Key Experiments

This section provides a detailed breakdown of the methodologies employed in the foundational CRISPR experiments.

Experimental Protocol: Demonstration of CRISPR-mediated Adaptive Immunity in S. thermophilus (Barrangou et al., 2007)

-

Bacterial Strains and Phage Propagation:

-

Streptococcus thermophilus DGCC7710 was used as the host strain.

-

Bacteriophages lytic for this strain were propagated to create high-titer lysates.

-

-

Phage Challenge Assay:

-

Cultures of S. thermophilus were challenged with a specific bacteriophage at a high multiplicity of infection.

-

The cultures were incubated to allow for phage infection and lysis.

-

-

Isolation of Phage-Resistant Mutants:

-

The challenged cultures were plated on agar, and surviving colonies (phage-resistant mutants) were isolated.

-

-

CRISPR Locus Analysis:

-

Genomic DNA was extracted from the resistant mutants and the parental strain.

-

The CRISPR1 locus was amplified by PCR using primers flanking the array.

-

The PCR products were sequenced to identify the acquisition of new spacers.

-

-

Spacer Sequence Analysis:

-

The newly acquired spacer sequences were compared to the genome of the challenging phage to determine their origin.

-

-

Genetic Manipulation of the CRISPR Locus:

-

To confirm the role of specific spacers, strains were engineered to either lack a particular spacer or to contain a specific spacer matching a different phage.

-

These engineered strains were then subjected to phage challenge assays to assess their resistance profiles.

-

Experimental Protocol: In Vitro Cleavage of DNA by Cas9 (Jinek et al., 2012)

-

Protein Expression and Purification:

-

The Streptococcus pyogenes Cas9 gene was cloned into an expression vector and the protein was expressed in E. coli.

-

Cas9 protein was purified using affinity and size-exclusion chromatography.

-

-

Guide RNA Preparation:

-

crRNAs and tracrRNA were transcribed in vitro from DNA templates using T7 RNA polymerase.

-

Single-guide RNAs (sgRNAs) were similarly generated by in vitro transcription of a DNA template encoding the chimeric RNA.

-

-

In Vitro Cleavage Assay:

-

Purified Cas9 protein was pre-incubated with the guide RNA (either crRNA:tracrRNA duplex or sgRNA) in a reaction buffer to form the ribonucleoprotein (RNP) complex.

-

The target DNA (a plasmid) was added to the reaction mixture.

-

The reaction was incubated at 37°C for a defined period.

-

The reaction was stopped, and the DNA was analyzed by agarose gel electrophoresis to visualize the cleavage products.

-

Experimental Protocol: CRISPR-Cas9 Mediated Genome Editing in Human Cells (Cong et al., 2013; Mali et al., 2013)

-

Vector Construction:

-

A mammalian expression vector was engineered to co-express the human-codon-optimized Cas9 gene and a guide RNA.

-

The guide RNA expression cassette was designed to allow for easy swapping of the 20-nucleotide targeting sequence.

-

-

Cell Culture and Transfection:

-

Human cell lines (e.g., HEK293T, K562) were cultured under standard conditions.

-

The Cas9/sgRNA expression plasmid was transfected into the cells using lipid-based reagents or electroporation.

-

-

Genomic DNA Extraction and Analysis:

-

After 48-72 hours, genomic DNA was extracted from the transfected cells.

-

The targeted genomic locus was amplified by PCR.

-

-

Detection of Mutations:

-

The PCR product was subjected to a Surveyor nuclease assay (or T7 endonuclease I assay) to detect insertions and deletions (indels) resulting from non-homologous end joining (NHEJ).

-

Alternatively, the PCR products were cloned and sequenced to confirm the presence and nature of the mutations.

-

-

Homology-Directed Repair (HDR):

-

For gene knock-in or correction, a donor DNA template containing the desired sequence flanked by homology arms was co-transfected with the Cas9/sgRNA plasmid.

-

The successful integration of the donor template was assessed by PCR and sequencing.

-

Conclusion and Future Outlook

The journey from the discovery of CRISPR to its application as a genome-editing tool is a testament to the power of curiosity-driven research and international collaboration. In a remarkably short period, our understanding has evolved from observing strange DNA repeats to wielding a molecular scalpel that can rewrite the code of life. The foundational experiments detailed in this guide laid the groundwork for a technology that is now being applied across the spectrum of biological research, from fundamental studies of gene function to the development of novel therapies for genetic diseases and cancer. As the technology continues to be refined, with the discovery of new Cas enzymes and the development of more precise editing modalities like base editing and prime editing, the full impact of the CRISPR revolution is yet to be realized. For researchers and drug development professionals, a deep understanding of the history and core principles of this system is essential for harnessing its full potential to address the scientific and medical challenges of our time.

References

- 1. The tracrRNA in CRISPR biology and technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The three major types of CRISPR-Cas systems function independently in CRISPR RNA biogenesis in Streptococcus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Cas9 Cleavage Assay to Check Guide RNA Efficiency | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Biogenesis pathways of RNA guides in archaeal and bacterial CRISPR-Cas adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Assessing spacer acquisition rates in E. coli type I-E CRISPR arrays [frontiersin.org]

- 7. Creating memories: molecular mechanisms of CRISPR adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CRISPR - Wikipedia [en.wikipedia.org]

- 10. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRISPR-Cas | Genome Editing Revolution | by Rodolphe Barrangou [explorebiology.org]

- 12. Development and Applications of CRISPR-Cas9 for Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced efficiency of human pluripotent stem cell genome editing through replacing TALENs with CRISPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of CRISPR-Cas spacer acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CRISPR-Cas type II-based Synthetic Biology applications in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. RNA-guided human genome engineering via Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and Mechanistic Basis of PAM-Dependent Spacer Acquisition in CRISPR-Cas Systems | RNA Journal Club [rnajc.ucsf.edu]

- 20. CRISPR/Cas System and Factors Affecting Its Precision and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Real-time observation of CRISPR spacer acquisition by Cas1-Cas2 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Genome engineering using the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Innate Guardian: A Technical Guide to the Natural Function of CRISPR in Bacterial Immunity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of the CRISPR-Cas system, a sophisticated adaptive immune system in bacteria and archaea. It provides a detailed examination of the three key stages of CRISPR-mediated immunity: adaptation, crRNA biogenesis, and interference. This document summarizes key quantitative data, presents detailed experimental protocols, and includes visualizations of the critical pathways and workflows.

Introduction: An Adaptive Defense Mechanism

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) proteins form an adaptive immune system that protects prokaryotes from foreign genetic elements like bacteriophages and plasmids.[1][2][3] This system creates a heritable genetic record of past infections, allowing for a rapid and specific response upon subsequent encounters.[2] The natural function of CRISPR-Cas immunity can be delineated into three distinct stages:

-

Adaptation (Spacer Acquisition): Fragments of foreign DNA, known as protospacers, are recognized and integrated into the bacterial CRISPR array as new spacers.[1][3]

-

crRNA Biogenesis: The CRISPR array is transcribed into a long precursor CRISPR RNA (pre-crRNA), which is then processed into mature CRISPR RNAs (crRNAs).[4][5][6]

-

Interference: Guided by the crRNAs, Cas protein complexes recognize and cleave the invading nucleic acids, neutralizing the threat.[3]

The Molecular Machinery: Key Components

The functionality of the CRISPR-Cas system relies on a suite of specialized proteins and RNA molecules.

-

Cas1 and Cas2: These proteins are universally conserved in most CRISPR-Cas systems and are essential for the adaptation stage, specifically the recognition and integration of new spacers into the CRISPR array.[1][3]

-

Cascade Complex (Type I systems): In Escherichia coli, the CRISPR-associated complex for antiviral defense (Cascade) is a multi-subunit ribonucleoprotein complex composed of Cse1, Cse2, Cas7, Cas5, and Cas6e proteins, along with a mature crRNA.[7] It is responsible for identifying target DNA.

-

Cas3 (Type I systems): A helicase-nuclease that is recruited by the Cascade complex upon target recognition to degrade the invading DNA.[8][9][10]

-

Cas9 (Type II systems): A single, large protein that performs both crRNA processing and target DNA cleavage, guided by a crRNA and a trans-activating crRNA (tracrRNA).[3]

-

crRNA (CRISPR RNA): A short RNA molecule containing a spacer sequence that guides the interference complex to the complementary protospacer in the foreign DNA.[4]

-

tracrRNA (trans-activating crRNA): In Type II systems, this RNA molecule is required for the maturation of crRNA and the formation of a functional Cas9-crRNA complex.[11]

-

Protospacer Adjacent Motif (PAM): A short DNA sequence (typically 2-6 base pairs) immediately following the protospacer.[11] The recognition of a PAM is crucial for distinguishing "self" from "non-self" DNA, preventing the CRISPR system from targeting its own CRISPR array.[11]

The Three Stages of Bacterial Immunity

Stage 1: Adaptation - Acquiring Immunological Memory

The adaptation stage is the process by which bacteria acquire new spacers from invading genetic elements, effectively "vaccinating" themselves.[2] This process is primarily mediated by the Cas1-Cas2 complex.[3]

The selection of a protospacer is not random. In many systems, it is dependent on the presence of a Protospacer Adjacent Motif (PAM).[12] The Cas1-Cas2 complex recognizes and cleaves a segment of the foreign DNA, which is then integrated as a new spacer at the leader end of the CRISPR array.[1] This integration process involves the duplication of the adjacent repeat sequence.[13]

Logical Flow of Spacer Acquisition:

Caption: The process of spacer acquisition in bacterial CRISPR immunity.

Stage 2: crRNA Biogenesis - Preparing the Guidance System

Once a new spacer is integrated, the CRISPR array is transcribed into a long pre-crRNA molecule.[4][6] This precursor molecule must be processed into mature, functional crRNAs. The mechanism of biogenesis varies between different CRISPR-Cas system types.

-

Type I and III Systems: A dedicated Cas6 endoribonuclease recognizes and cleaves within the repeat sequences of the pre-crRNA, releasing individual crRNAs.[5][14]

-

Type II Systems: The maturation of crRNA is a more complex process involving a tracrRNA, which is partially complementary to the repeat sequences in the pre-crRNA. The tracrRNA hybridizes to the pre-crRNA, forming a duplex that is recognized and cleaved by the host's RNase III, in conjunction with the Cas9 protein.[11]

Signaling Pathway of crRNA Biogenesis (Type II):

Caption: The biogenesis of crRNA in Type II CRISPR-Cas systems.

Stage 3: Interference - Neutralizing the Invader

The final stage of CRISPR immunity is the interference with and destruction of the foreign nucleic acid. The mature crRNA, as part of a ribonucleoprotein effector complex (e.g., Cascade in Type I or Cas9 in Type II), acts as a guide to identify the target protospacer on the invading DNA.[3]

The recognition process is highly specific, requiring a precise match between the crRNA spacer and the protospacer.[15] Crucially, the presence of a correct PAM sequence adjacent to the protospacer is also required for the effector complex to bind and cleave the target DNA.[11][16] This PAM requirement is a key mechanism for self versus non-self discrimination, as the PAM sequence is absent in the bacterial CRISPR array itself.[11]

Upon successful target recognition, the nuclease activity of the Cas proteins is activated. In Type I systems, the Cascade complex recruits the Cas3 nuclease-helicase to unwind and degrade the target DNA.[8][9][10] In Type II systems, the Cas9 protein itself contains nuclease domains that introduce a double-strand break in the target DNA.[11]

Signaling Pathway of Interference (Type I-E):

References

- 1. In Vitro Transcription for dgRNA [protocols.io]

- 2. Efficient cleavage resolves PAM preferences of CRISPR-Cas in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular recordings by directed CRISPR spacer acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. DNA target binding-induced pre-crRNA processing in type II and V CRISPR-Cas systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Dynamic mechanisms of CRISPR interference by Escherichia coli CRISPR-Cas3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures of CRISPR Cas3 offer mechanistic insights into Cascade-activated DNA unwinding and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synthego.com [synthego.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Assessing spacer acquisition rates in E. coli type I-E CRISPR arrays [frontiersin.org]

- 14. Primary processing of CRISPR RNA by the endonuclease Cas6 in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRISPR RNA binding and DNA target recognition by purified Cascade complexes from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CasA mediates Cas3-catalyzed target degradation during CRISPR RNA-guided interference - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CRISPR Guide RNA Design Principles

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has marked a new era in genome engineering, offering unprecedented precision and versatility. At the heart of this powerful system lies the guide RNA (gRNA), a short RNA molecule that directs the Cas nuclease to a specific genomic locus. The design of this gRNA is a critical determinant of experimental success, directly influencing both the efficiency of on-target editing and the frequency of off-target effects. This technical guide provides a comprehensive overview of the core principles of gRNA design, detailed experimental protocols for its synthesis and validation, and a summary of quantitative metrics to inform the design process.

Core Principles of Guide RNA Design

Effective gRNA design is a multi-faceted process that balances on-target efficacy with the minimization of off-target mutations. The most commonly used CRISPR system, derived from Streptococcus pyogenes (SpCas9), recognizes a 20-nucleotide target sequence immediately preceding a Protospacer Adjacent Motif (PAM) sequence, which for SpCas9 is 'NGG'.[1] The 20-nucleotide guide sequence in the gRNA is complementary to the target DNA sequence.[1]

On-Target Efficiency

The on-target efficiency of a gRNA is its ability to guide the Cas nuclease to the intended genomic locus and induce a double-strand break (DSB). Several factors influence this efficiency, and various computational algorithms have been developed to predict it. Key considerations include:

-

Genomic Context: The chromatin accessibility of the target site can influence the binding of the Cas9-gRNA complex.[2] Regions of open chromatin are generally more accessible and may lead to higher editing efficiency.

-

Sequence Composition: The nucleotide composition of the gRNA, particularly the GC content, plays a role in its stability and binding affinity to the target DNA. A GC content between 40-80% is generally recommended.[3][4]

-

Structural Features: Secondary structures within the gRNA sequence can interfere with its binding to the Cas9 protein or the target DNA, thereby reducing its efficacy.[5] It is advisable to select gRNAs with minimal predicted secondary structures.[5]

Off-Target Effects

A significant challenge in CRISPR-based therapies and research is the potential for the gRNA to guide the Cas nuclease to unintended genomic sites, known as off-target effects.[2][6][7] These off-target sites often share sequence homology with the intended target. The Cas9 nuclease can tolerate a certain number of mismatches between the gRNA and the DNA, particularly at the 5' end of the guide sequence.[6] Minimizing off-target effects is crucial, especially in therapeutic applications. Strategies to mitigate off-target activity include:

-

Careful gRNA Selection: Choosing a gRNA sequence that is unique within the genome is the primary strategy to avoid off-target cleavage.[1]

-

High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased specificity have been developed to reduce off-target effects.

-

Chemical Modifications: Modifying the gRNA with certain chemical groups can enhance its stability and specificity.[8][9][10][11][12]

-

RNP Delivery: Delivering the Cas9 protein and gRNA as a pre-assembled ribonucleoprotein (RNP) complex can limit the time the editing machinery is active in the cell, thereby reducing the chances of off-target cleavage.[13]

Quantitative Data for gRNA Design

A variety of computational tools and scoring algorithms are available to assist researchers in designing gRNAs with high on-target activity and minimal off-target effects.[3][14][15][16][17][18][19] These tools often provide scores to rank potential gRNAs.

On-Target Scoring Algorithms

Several algorithms have been developed to predict the on-target efficiency of gRNAs. These are typically based on machine learning models trained on large datasets of gRNA activity.

| Scoring Algorithm | Basis | Key Features |

| Rule Set 2 (Doench et al., 2016) | Based on data from a large-scale screen of over 6,000 sgRNAs.[20][21] | Considers nucleotide features at each position of the gRNA and has shown improved predictive power over earlier models. |

| CRISPRscan | Initially developed using data from zebrafish experiments.[7] | Performance can vary across different cell types and organisms. |

| CHOPCHOP | A versatile tool that supports multiple organisms.[19][22] | Provides information on off-target sites and is frequently updated. |

| CRISPOR | A user-friendly web tool for a wide range of organisms.[2][19] | Offers detailed off-target analysis and integration with cloning workflows. |

| DeepCRISPR | A deep learning-based model trained on large datasets.[23] | Aims to capture complex patterns in gRNA sequences to predict efficiency. |

Off-Target Scoring Algorithms

Predicting and minimizing off-target activity is a critical aspect of gRNA design. Several algorithms have been developed to score potential off-target sites based on the number and position of mismatches.

| Scoring Algorithm | Basis | Key Features |

| MIT Specificity Score | Based on early studies of off-target effects.[2][24] | Provides a single score from 0-100, with higher scores indicating fewer expected off-target effects. |

| Cutting Frequency Determination (CFD) Score | Derived from a large dataset of off-target cleavage data.[2][25] | Assigns a penalty for each mismatch based on its position and identity, providing a more nuanced prediction of off-target activity. |

| Elevation Score | A machine learning-based approach using Gradient Boosted Regression Trees.[26][27][28] | A two-layer model that first scores single mismatches and then combines these to score multiple mismatches. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and validation of gRNAs.

In Vitro Transcription of sgRNA

This protocol describes the synthesis of single guide RNA (sgRNA) from a DNA template using T7 RNA polymerase.

Materials:

-

DNA template containing a T7 promoter upstream of the sgRNA sequence

-

Phusion High-Fidelity DNA Polymerase

-

dNTPs

-

T7 RNA Polymerase

-

NTPs (ATP, UTP, CTP, GTP)

-

DNase I (RNase-free)

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Nuclease-free water

Procedure:

-

Generate DNA Template: Amplify the DNA template containing the T7 promoter and sgRNA sequence using PCR with Phusion polymerase.[14][29] A typical forward primer will contain the T7 promoter sequence followed by the 20-nucleotide target sequence. The reverse primer is complementary to the sgRNA scaffold.

-

PCR Purification: Purify the PCR product to remove primers and unincorporated dNTPs. This can be done using a standard PCR purification kit or gel extraction.

-

In Vitro Transcription Reaction: Set up the in vitro transcription reaction by combining the purified PCR product (template DNA), T7 RNA polymerase, NTPs, and transcription buffer.[14][16][30] Incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction to digest the DNA template. Incubate at 37°C for 15-30 minutes.[14]

-

sgRNA Purification: Purify the transcribed sgRNA using phenol:chloroform extraction followed by ethanol precipitation.[14] Alternatively, column-based RNA purification kits can be used.

-

Quantification: Measure the concentration and purity of the sgRNA using a spectrophotometer (e.g., NanoDrop).

Ribonucleoprotein (RNP) Complex Formation

This protocol describes the assembly of the Cas9 protein and sgRNA into a functional RNP complex for delivery into cells.[12][31][32]

Materials:

-

Purified Cas9 protein (with a nuclear localization signal, NLS)

-

Purified sgRNA

-

Nuclease-free water or buffer (e.g., PBS)

Procedure:

-

Dilute Components: Dilute the Cas9 protein and sgRNA to the desired working concentrations in nuclease-free water or buffer.

-

Combine Cas9 and sgRNA: In a nuclease-free tube, combine the Cas9 protein and sgRNA. A molar ratio of 1:1 to 1:1.2 of Cas9 to sgRNA is commonly used.[32]

-

Incubate: Gently mix the components and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[17]

-

Delivery: The assembled RNP complex is now ready for delivery into cells via methods such as electroporation or lipid-mediated transfection.[12][33]

T7 Endonuclease I (T7E1) Assay for Editing Efficiency

The T7E1 assay is a common method to detect on-target insertions and deletions (indels) created by CRISPR-Cas9 editing.[1][3][6][9][34]

Materials:

-

Genomic DNA from edited and control cells

-

PCR primers flanking the target site

-

Taq DNA polymerase

-

T7 Endonuclease I and reaction buffer

-

Agarose gel and electrophoresis equipment

Procedure:

-

Genomic DNA Extraction: Isolate genomic DNA from the population of cells that were treated with the CRISPR-Cas9 system.

-

PCR Amplification: Amplify the genomic region flanking the target site using PCR. The amplicon size should typically be between 400-1000 bp.[6][9]

-

Heteroduplex Formation: Denature the PCR products by heating to 95°C for 5-10 minutes, then re-anneal by slowly cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.[6]

-

T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes. T7E1 will cleave the mismatched DNA in the heteroduplexes.[6]

-

Gel Electrophoresis: Analyze the digestion products on a 2-2.5% agarose gel.[6] The presence of cleaved fragments in addition to the full-length PCR product indicates successful genome editing.

-

Quantification (Optional): The intensity of the cleaved and uncleaved bands can be quantified using gel analysis software to estimate the percentage of editing efficiency.[3]

NGS-Based Off-Target Analysis

Next-generation sequencing (NGS) provides a comprehensive and unbiased method for detecting off-target mutations across the genome.[5][35][36]

Methods:

-

Whole-Genome Sequencing (WGS): Sequencing the entire genome of edited cells can identify all on- and off-target mutations. However, this method can be costly and requires deep sequencing to detect low-frequency events.[11]

-

Targeted Sequencing: This approach involves amplifying and sequencing predicted off-target sites (identified by in silico tools) to assess their mutation status. This is a more cost-effective method for validating specific potential off-target locations.[35]

-

Unbiased Off-Target Detection Methods: Several methods have been developed to enrich for and identify off-target cleavage sites without prior prediction. These include:

-

Digenome-seq: Involves in vitro digestion of genomic DNA with the Cas9-RNP complex followed by WGS to identify cleavage sites.[11][37]

-

SITE-Seq: A method that uses biotinylated adapters to capture and sequence DNA ends generated by Cas9 cleavage in vitro.

-

CIRCLE-seq: An in vitro method that circularizes genomic DNA fragments and then uses the Cas9-RNP to linearize circles containing a target site, which are then sequenced.[11]

-

GUIDE-seq: A cell-based method that integrates a short double-stranded oligodeoxynucleotide (dsODN) at DSB sites, which is then used as a tag for amplification and sequencing.

-

Visualizations

The following diagrams illustrate key workflows and concepts in CRISPR gRNA design and implementation.

References

- 1. diagenode.com [diagenode.com]

- 2. Evaluation of off-target and on-target scoring algorithms and integration into the guide RNA selection tool CRISPOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T7 Endonuclease I Assay [bio-protocol.org]

- 4. academic.oup.com [academic.oup.com]

- 5. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]

- 6. pnabio.com [pnabio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. cd-genomics.com [cd-genomics.com]

- 9. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.addgene.org [blog.addgene.org]

- 13. Good protocol for in vitro transcription with T7 [groups.google.com]

- 14. takara.co.kr [takara.co.kr]

- 15. researchgate.net [researchgate.net]

- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 17. cdn.origene.com [cdn.origene.com]

- 18. addgene.org [addgene.org]

- 19. nirdoshjagota1.wordpress.com [nirdoshjagota1.wordpress.com]

- 20. benchling.com [benchling.com]

- 21. addgene.org [addgene.org]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. genome.ucsc.edu [genome.ucsc.edu]

- 25. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

- 27. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]

- 28. qdata.github.io [qdata.github.io]

- 29. Protocols · Benchling [benchling.com]

- 30. takarabio.com [takarabio.com]

- 31. Preparation of Cas9 Ribonucleoproteins for Genome Editing [bio-protocol.org]

- 32. jacobslab.sites.vib.be [jacobslab.sites.vib.be]

- 33. idtdna.com [idtdna.com]

- 34. goldbio.com [goldbio.com]

- 35. idtdna.com [idtdna.com]

- 36. lifesciences.danaher.com [lifesciences.danaher.com]

- 37. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]

A Technical Guide to Cas Protein Variants and Their Functions for Researchers and Drug Development Professionals

Introduction

The discovery and application of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated proteins) systems have revolutionized the field of genome editing and molecular biology. At the heart of this technology are the Cas proteins, RNA-guided nucleases that can be programmed to target specific DNA or RNA sequences. The ongoing exploration of the natural diversity of Cas proteins, coupled with protein engineering, has led to a burgeoning toolkit of variants with distinct functionalities, enhanced efficiencies, and improved specificities. This guide provides an in-depth exploration of various Cas protein variants, their functions, and the experimental protocols used for their characterization, tailored for researchers, scientists, and drug development professionals.

Classification of CRISPR-Cas Systems

CRISPR-Cas systems are broadly classified into two classes, which are further divided into several types and subtypes. Class 1 systems utilize a multi-protein effector complex, while the simpler Class 2 systems, which are more commonly used for genome editing, employ a single effector protein.[1][2][3][4]

-

Class 1: These systems, including Types I, III, and IV, use a complex of multiple Cas proteins for the degradation of foreign nucleic acids.[1][2] Although they are more abundant in nature, their multi-component nature makes them more challenging to adapt for genome editing applications.[3]

-

Class 2: These systems, encompassing Types II, V, and VI, are characterized by a single, large Cas protein that mediates target recognition and cleavage.[1][2][5] This class includes the well-known Cas9, as well as Cas12 and Cas13 proteins, which are the primary focus of this guide.[3][4]

Key Cas Protein Families and Their Variants

The continuous discovery and engineering of Cas proteins have yielded a diverse array of tools with specialized properties.

Cas9 Variants

Cas9, a DNA endonuclease from Streptococcus pyogenes (SpCas9), is the most widely used CRISPR-associated nuclease.[6] It recognizes a 5'-NGG-3' Protospacer Adjacent Motif (PAM) and creates a blunt double-strand break (DSB) in the target DNA.[6][7] However, limitations such as off-target effects and restricted PAM recognition have driven the development of numerous variants.[6][8]

High-Fidelity Cas9 Variants: These variants are engineered to reduce off-target cleavage while maintaining on-target activity.

-

SpCas9-HF1: This variant contains mutations that reduce nonspecific DNA contacts, leading to a significant reduction in off-target effects to undetectable levels in some cases.[9]

-

eSpCas9: Developed through structural insights, eSpCas9 demonstrates reduced off-target cleavage compared to wild-type Cas9.[8]

-

HypaCas9, Sniper-Cas9, and evoCas9: These are other high-fidelity variants developed to minimize off-target effects.[8]

Cas9 Variants with Altered PAM Recognition: These variants expand the range of targetable genomic loci.

-

xCas9: This variant recognizes a broader range of PAM sequences, including NG, GAA, and GAT, and exhibits lower off-target rates than SpCas9.[6][10][11]

-

SpG and SpRY: SpG has an expanded target range, while SpRY can target almost all PAM sequences, making it a near-PAMless variant.[6][7]

-

SaCas9 and its variants: Staphylococcus aureus Cas9 (SaCas9) is smaller than SpCas9, making it suitable for delivery via adeno-associated viruses (AAVs).[6] Engineered variants like KKH-SaCas9 recognize a 5'-NNGRRT-3' PAM, expanding its targeting scope.[6]

-

ScCas9: This variant from Streptococcus canis recognizes a 5'-NNG-3' PAM, offering a broader target range than SpCas9.[6]

Other Notable Cas9 Variants:

-

Cas9 Nickases (nCas9): These variants are engineered to cleave only one strand of the DNA, creating a nick instead of a DSB. Paired nickases can be used to generate a DSB with higher specificity.[7]

-

dCas9 (dead Cas9): Catalytically inactive Cas9 that can be fused to various effector domains (e.g., transcriptional activators, repressors, or epigenetic modifiers) to regulate gene expression without altering the DNA sequence.

Cas12 Variants

Cas12 (formerly Cpf1) proteins are another class of DNA endonucleases with distinct properties from Cas9. They recognize a T-rich PAM (e.g., 5'-TTTV-3' for AsCas12a and LbCas12a) and introduce a staggered DSB.[6][12] Cas12a also possesses the ability to process its own CRISPR RNA (crRNA) array, enabling multiplexed gene editing.[12]

Enhanced and High-Fidelity Cas12a Variants:

-

enAsCas12a: An engineered variant of Acidaminococcus sp. Cas12a with an expanded targeting range and higher editing activity compared to the wild-type.[12][13]

-

enAsCas12a-HF1: A high-fidelity version of enAsCas12a designed to reduce off-target effects.[13]

-

HyperFi-As: A hyper-fidelity AsCas12a variant with dramatically reduced off-target effects, particularly at the PAM-distal end.[14]

-

Alt-R A.s. Cas12a Ultra and Alt-R L.b. Cas12a Ultra: Variants that exhibit high activity at lower temperatures, making them suitable for a broader range of organisms.[15]

Cas13 Variants

Cas13 proteins are RNA-guided RNA nucleases, belonging to the Class 2, Type VI CRISPR-Cas systems.[10][16] Upon recognition of a target RNA, Cas13 exhibits "collateral activity," non-specifically degrading nearby non-target RNAs.[16][17] This property has been harnessed for diagnostic applications, but for in vivo therapeutic use, it can be cytotoxic.

High-Fidelity Cas13 Variants:

-

hfCas13d and hfCas13X: Engineered variants of Cas13d and Cas13X that exhibit efficient on-target RNA degradation with markedly reduced collateral activity.[17][18][19][20][21][22][23] These variants were developed using a dual-fluorescence reporter system to screen for reduced collateral effects.[16][17][22]

Quantitative Data Summary

The following tables summarize key quantitative parameters for various Cas protein variants to facilitate comparison.

Table 1: Comparison of Cas9 Variant Properties

| Variant | Origin | PAM Sequence | Key Features | Off-Target Profile |

| SpCas9 | Streptococcus pyogenes | 5'-NGG-3' | Workhorse for genome editing.[6] | Can have significant off-target activity.[6] |

| SpCas9-HF1 | Engineered | 5'-NGG-3' | High fidelity, reduces off-target effects to undetectable levels for many gRNAs.[9] | Dramatically reduced off-target activity.[24] |

| eSpCas9 | Engineered | 5'-NGG-3' | Enhanced specificity.[8] | Reduced off-target cleavage compared to SpCas9.[24] |

| xCas9 | Engineered | NG, GAA, GAT[10] | Broad PAM compatibility, high DNA specificity.[10][11] | Lower off-target activity than SpCas9.[10][11] |

| SpG | Engineered | NGN[7] | Expanded PAM range. | Can have elevated off-target activity.[7] |

| SpRY | Engineered | NNN (prefers NRN)[7] | Near PAM-less, very broad targeting range.[6][7] | Can have significantly elevated off-target activity.[7] |

| SaCas9 | Staphylococcus aureus | 5'-NNGRRT-3' | Smaller size, suitable for AAV delivery.[6] | Generally higher specificity than SpCas9.[25] |

| ScCas9 | Streptococcus canis | 5'-NNG-3' | Broader PAM recognition than SpCas9.[6] | Not extensively characterized. |

Table 2: Comparison of Cas12a Variant Properties

| Variant | Origin | PAM Sequence | Key Features |

| AsCas12a | Acidaminococcus sp. | 5'-TTTV-3' | Staggered DNA cleavage, crRNA processing.[6] |

| LbCas12a | Lachnospiraceae bacterium | 5'-TTTV-3' | Similar to AsCas12a.[6] |

| enAsCas12a | Engineered | Expanded (e.g., TYN, VTN) | Increased activity and broader targeting range.[12][13] |

| enAsCas12a-HF1 | Engineered | Expanded | High fidelity version of enAsCas12a.[13] |

| HyperFi-As | Engineered | 5'-TTTV-3' | Hyper-fidelity with dramatically reduced off-targets.[14] |

Table 3: Comparison of Cas13 Variant Properties

| Variant | Origin | Target | Key Features | Collateral Activity |

| LwaCas13a | Leptotrichia wadei | ssRNA | RNA-guided RNA cleavage.[10] | Significant.[26] |

| RfxCas13d | Ruminococcus flavefaciens | ssRNA | Smallest Cas13 ortholog.[22] | Can be significant.[26] |

| hfCas13d | Engineered | ssRNA | High-fidelity with minimal collateral effects.[17][18][19] | Markedly reduced.[17][18][19] |

| hfCas13X | Engineered | ssRNA | Small, high-fidelity variant.[17][19][20] | Markedly reduced.[17][19][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Cas protein variants.

Protein Expression and Purification

A reliable supply of pure and active Cas protein is fundamental for in vitro studies.

Protocol: Expression and Purification of His-tagged Cas9 in E. coli

-

Transformation: Transform an E. coli expression strain (e.g., Rosetta 2 (DE3)) with a plasmid encoding the His-tagged Cas9 variant.

-

Culture Growth:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of Terrific Broth with the starter culture and grow at 37°C with shaking until the OD600 reaches ~1.0.[6]

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture overnight at 16°C.[4][6]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MnCl2, 1 mM EDTA, pH 6.5) supplemented with protease inhibitors.[15]

-

Lyse the cells by sonication or using a microfluidizer.

-

-

Affinity Chromatography:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column.

-

Wash the column with wash buffer containing a low concentration of imidazole.

-

Elute the Cas9 protein with elution buffer containing a high concentration of imidazole.

-

-

Ion Exchange Chromatography:

-

Further purify the eluted protein using a cation exchange column to remove nucleic acid contaminants.

-

-

Size Exclusion Chromatography (SEC):

-

Perform a final polishing step using SEC to obtain a highly pure and monomeric Cas9 protein.

-

-

Quality Control:

-

Assess protein purity by SDS-PAGE.

-

Determine protein concentration using a spectrophotometer or a protein assay.

-

Confirm activity using an in vitro cleavage assay.

-

In Vitro Cleavage Assay

This assay is used to determine the activity and specificity of a Cas nuclease in a cell-free system.

Protocol: In Vitro Cas9 Cleavage Assay [3][16][18][27][28]

-

Ribonucleoprotein (RNP) Complex Formation:

-

Anneal the crRNA and tracrRNA (or use a single guide RNA - sgRNA) by heating to 95°C for 5 minutes and then cooling to room temperature.

-

Incubate the purified Cas9 protein with the gRNA at a 1:1 molar ratio at room temperature for 10-20 minutes to form the RNP complex.

-

-

Cleavage Reaction:

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Proteinase K and incubating at 56°C for 10 minutes, followed by heat inactivation of the Proteinase K.[27]

-

Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be quantified by densitometry of the DNA bands.

-

Genome-wide Off-target Analysis (GUIDE-seq)

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a sensitive method to identify the off-target cleavage sites of a nuclease in living cells.[13][29]

Protocol: GUIDE-seq [13][29][30][31]

-

Cell Transfection:

-

Co-transfect the target cells with plasmids expressing the Cas nuclease and the gRNA, along with a double-stranded oligodeoxynucleotide (dsODN) tag.

-

-

Genomic DNA Extraction:

-

After 3 days of culture, harvest the cells and extract genomic DNA.

-

-

Library Preparation:

-

Fragment the genomic DNA using a restriction enzyme or sonication.

-

Ligate adapters to the fragmented DNA.

-

Perform two rounds of PCR to amplify the dsODN-tagged genomic fragments.

-

-

Next-Generation Sequencing (NGS):

-

Sequence the prepared library on an NGS platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to the reference genome to identify the genomic locations where the dsODN was integrated, which correspond to the nuclease cleavage sites.

-

The number of reads at each site provides a quantitative measure of the cleavage frequency.

-

Cellular Competition Assay

This assay is used to assess the functional consequences of a gene knockout, such as effects on cell viability or fitness.[5][17][32][33][34]

Protocol: CRISPR-mediated Cellular Competition Assay [5][17][32][33][34]

-

Cell Line Preparation:

-

Generate a stable cell line that constitutively expresses the Cas nuclease.

-

-

Lentiviral Transduction:

-

Produce lentiviral particles carrying a vector that co-expresses the gRNA targeting the gene of interest and a fluorescent reporter (e.g., GFP).

-

Transduce the Cas-expressing cells with the lentivirus at a low multiplicity of infection (MOI) to ensure that most cells receive only one viral particle.

-

-

Flow Cytometry Analysis:

-

At regular intervals (e.g., every 3-4 days) over a period of 2-3 weeks, measure the percentage of fluorescently labeled cells in the population using flow cytometry.

-

-

Data Analysis:

-

A decrease in the percentage of fluorescent cells over time indicates that the knockout of the target gene impairs cell fitness or viability. Conversely, an increase suggests that the knockout confers a growth advantage.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

CRISPR-Cas9 Mechanism of Action

References

- 1. mdpi.com [mdpi.com]

- 2. gih.uq.edu.au [gih.uq.edu.au]

- 3. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Genetic Dependencies Using CRISPR-Cas9-based Competition Assays [jove.com]

- 6. Cas9 Expression and Purification Protocol [protocols.io]

- 7. academic.oup.com [academic.oup.com]

- 8. Kinetic analysis and engineering of thermostable Cas12a for nucleic acid detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous Expression and Purification of the CRISPR-Cas12a/Cpf1 Protein [en.bio-protocol.org]

- 10. Evolved Cas9 variants with broad PAM compatibility and high DNA specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolved Cas9 variants with broad PAM compatibility and high DNA specificity [ideas.repec.org]

- 12. CRISPR 遺伝子編集効率の検証 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic dissection of pre-crRNA binding and processing by CRISPR-Cas12a - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. neb-online.de [neb-online.de]

- 17. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Cas9 cleavage assay [bio-protocol.org]

- 19. Kinetic dissection of pre-crRNA binding and processing by CRISPR–Cas12a - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. High-fidelity Cas13 variants for targeted RNA degradation with minimal collateral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. eurekalert.org [eurekalert.org]

- 24. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]

- 25. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterizing the collateral activity of CRISPR/Cas13 in mammalian cells: Implications for RNA editing and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 28. In Vitro Cas9 Cleavage Assay to Check Guide RNA Efficiency | Springer Nature Experiments [experiments.springernature.com]

- 29. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]

- 31. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]

- 32. [PDF] A CRISPR Competition Assay to Identify Cancer Genetic Dependencies. | Semantic Scholar [semanticscholar.org]

- 33. researchgate.net [researchgate.net]

- 34. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of CRISPR Technology in Basic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein systems has unequivocally revolutionized the field of molecular biology. This powerful gene-editing tool, adapted from a bacterial adaptive immune system, offers unprecedented precision and efficiency in manipulating the genomes of living organisms.[1] Its relative simplicity and versatility have led to its widespread adoption in basic research, providing profound insights into gene function, disease pathogenesis, and therapeutic development. This technical guide delves into the core applications of CRISPR technology in a basic research context, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways.

Elucidating Gene Function

A fundamental application of CRISPR-Cas9 technology in basic research is the systematic investigation of gene function. By introducing targeted mutations, researchers can disrupt or modify genes of interest and observe the resulting phenotypic changes, thereby inferring the gene's role in various biological processes.

Gene Knockout for Loss-of-Function Studies

The most common approach for studying gene function is the creation of a gene "knockout," where a targeted gene is permanently inactivated. This is typically achieved by introducing a double-strand break (DSB) at a specific genomic locus using the Cas9 nuclease guided by a single-guide RNA (sgRNA). The cell's natural, error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the DSB site, leading to a frameshift mutation and a non-functional protein product.[2][3]

This protocol outlines the key steps for generating a gene knockout in a mammalian cell line.

-

sgRNA Design and Synthesis:

-

Identify the target gene and select a target sequence within an early exon to maximize the likelihood of generating a loss-of-function mutation.

-

Use online design tools (e.g., CHOPCHOP) to design sgRNAs with high on-target efficiency and low off-target potential.[4] The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).

-

Synthesize the designed sgRNA or clone the corresponding DNA sequence into an expression vector.

-

-

Delivery of CRISPR Components into Cells:

-

The Cas9 nuclease and sgRNA can be delivered to the target cells in various formats:

-

Plasmid DNA: A single plasmid co-expressing Cas9 and the sgRNA is a common method.[4]

-

RNA: Co-transfection of Cas9 mRNA and in vitro transcribed sgRNA can lead to transient expression and reduced off-target effects.

-

Ribonucleoprotein (RNP) complexes: Pre-assembled complexes of purified Cas9 protein and synthetic sgRNA can be delivered via electroporation or lipofection, offering high efficiency and minimal off-target activity.[5]

-

-

Choose a suitable delivery method based on the cell type and experimental requirements. Electroporation and lipofection are common techniques.[6]

-

-

Enrichment and Single-Cell Cloning:

-

If the delivery vector contains a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to enrich for transfected cells.[6]

-

To generate a clonal cell line with a homozygous knockout, perform single-cell sorting into 96-well plates to isolate and expand individual edited cells.

-

-

Verification of Gene Editing:

-

Genomic DNA Analysis:

-

Extract genomic DNA from the expanded clonal populations.

-

Amplify the target region by PCR.

-

Sequence the PCR products using Sanger or next-generation sequencing (NGS) to identify the presence of indels.[7][8]

-

Analysis tools like Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) can be used to quantify editing efficiency from Sanger sequencing data.[3][9]

-

-

Protein Expression Analysis:

-

Perform Western blotting to confirm the absence of the target protein in the knockout clones.

-

-

CRISPR Interference (CRISPRi) and Activation (CRISPRa) for Gene Regulation

Beyond permanent gene knockout, CRISPR technology can be adapted to modulate gene expression without altering the DNA sequence. This is achieved using a catalytically "dead" Cas9 (dCas9) protein, which can bind to the target DNA but cannot cut it.

-

CRISPRi (Interference): By fusing dCas9 to a transcriptional repressor domain (e.g., KRAB), targeted gene expression can be silenced.[10][11] The sgRNA is designed to target the promoter region of the gene of interest.[1]

-

CRISPRa (Activation): Fusing dCas9 to a transcriptional activator domain (e.g., VPR) allows for the targeted upregulation of gene expression.[10][12]

These techniques are particularly useful for studying essential genes where a complete knockout would be lethal, and for mimicking the effects of drugs that modulate gene expression.[10]

Disease Modeling

CRISPR technology has revolutionized the creation of cellular and animal models of human diseases, enabling researchers to study disease mechanisms and test potential therapies with greater accuracy.[13]

Generating Isogenic Disease Models in Cell Lines and Organoids

By introducing specific disease-causing mutations into healthy cells or organoids, researchers can create isogenic models where the only genetic difference between the model and its control is the mutation of interest.[13][14] This allows for a precise investigation of the mutation's functional consequences.

Organoids, three-dimensional self-organizing structures derived from stem cells, are particularly powerful models as they more closely recapitulate the complex architecture and physiology of human organs.[15] CRISPR has been instrumental in generating organoid models for a variety of genetic diseases.[13][14]

This protocol provides a general workflow for introducing a specific mutation into human intestinal organoids.

-

Organoid Culture: Culture human intestinal organoids in a suitable medium, such as IntestiCult™ Organoid Growth Medium.[5]

-

CRISPR Reagent Design: Design an sgRNA targeting the genomic locus for mutation and, if necessary, a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation and homology arms for homology-directed repair (HDR).

-

Preparation of Organoids for Electroporation: Dissociate the organoids into a single-cell suspension using a reagent like ACCUTASE™.[5]

-

Electroporation: Deliver the CRISPR components (Cas9 RNP and ssODN) into the single-cell suspension via electroporation.

-

Organoid Re-formation and Selection: Plate the electroporated cells in Matrigel® to allow for the re-formation of organoids. If the mutation confers a selectable advantage, apply the appropriate selection pressure.

-

Clonal Expansion and Validation: Manually pick and expand individual organoids to establish clonal lines. Validate the presence of the desired mutation through PCR and Sanger sequencing.

Large-Scale Genetic Screening

CRISPR-based genetic screens have become a powerful tool for systematically identifying genes involved in specific biological processes, such as drug resistance or sensitivity.[16][17] These screens can be performed in a pooled or arrayed format.

-